molecular formula C11H14FNO2 B2483512 2-(4-Fluoro-3-methoxyphenyl)morpholine CAS No. 1251196-34-5

2-(4-Fluoro-3-methoxyphenyl)morpholine

Cat. No.: B2483512
CAS No.: 1251196-34-5
M. Wt: 211.236
InChI Key: QGZXXACRUFZISH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)morpholine is an organic compound with the molecular formula C11H14FNO2 It is a morpholine derivative, characterized by the presence of a fluoro and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)morpholine typically involves the reaction of 4-fluoro-3-methoxyphenylboronic acid with morpholine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction is carried out at elevated temperatures, usually between 80-100°C, to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in an organic solvent.

Major Products

    Oxidation: 2-(4-Hydroxy-3-methoxyphenyl)morpholine.

    Reduction: 2-(3-Methoxyphenyl)morpholine.

    Substitution: 2-(4-Substituted-3-methoxyphenyl)morpholine derivatives.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)morpholine
  • 2-(3-Methoxyphenyl)morpholine
  • 2-(4-Methoxyphenyl)morpholine

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)morpholine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluoro group enhances the compound’s stability and lipophilicity, while the methoxy group contributes to its reactivity and binding affinity.

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-14-10-6-8(2-3-9(10)12)11-7-13-4-5-15-11/h2-3,6,11,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZXXACRUFZISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CNCCO2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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